2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
- It is a light yellow to green crystalline powder with a melting point of 120.0 to 124.0 °C and solubility in toluene.
- The compound is also known by other names, including 4-(2-benzothiazolyl)anisole and 2-(p-methoxyphenyl)benzothiazole .
2-(4-methoxyphenyl)benzothiazole: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes: The synthesis of 2-(4-methoxyphenyl)benzothiazole involves various methods. One common approach is the condensation reaction between and .
Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or acetonitrile) with an acid catalyst (such as hydrochloric acid). Heating the mixture facilitates the formation of the target compound.
Industrial Production: While there isn’t a specific industrial-scale production method mentioned, laboratories and research facilities can synthesize this compound for scientific purposes.
Chemical Reactions Analysis
Reactions: 2-(4-methoxyphenyl)benzothiazole can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use 2-(4-methoxyphenyl)benzothiazole as a building block in the synthesis of other compounds.
Biology: It may serve as a fluorescent probe or ligand for biological studies.
Medicine: Some studies explore its potential as an antitumor or antimicrobial agent.
Industry: Its applications in industry are less well-documented, but it could find use in materials science or organic synthesis.
Mechanism of Action
- The exact mechanism by which 2-(4-methoxyphenyl)benzothiazole exerts its effects depends on its specific application. For example:
- As an antitumor agent, it might interfere with cell division or inhibit specific enzymes.
- As a fluorescent probe, it could bind to cellular structures and emit fluorescence upon excitation.
- Further research is needed to fully elucidate its mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other benzothiazole derivatives, such as and , share structural similarities.
Remember that this information is based on available literature, and further research may provide additional insights
Properties
Molecular Formula |
C17H16FN3O2 |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C17H16FN3O2/c1-23-10-16-20-14-7-6-13(9-15(14)21-16)19-17(22)8-11-2-4-12(18)5-3-11/h2-7,9H,8,10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
HZLNEPGKLLFOOT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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